molecular formula C9H9BrClNO B1280585 2-bromo-N-(4-chlorophenyl)propanamide CAS No. 77112-25-5

2-bromo-N-(4-chlorophenyl)propanamide

Cat. No. B1280585
CAS RN: 77112-25-5
M. Wt: 262.53 g/mol
InChI Key: YUNYBWXZHGUNNQ-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-chlorophenyl)propanamide is a biochemical used for proteomics research . Its molecular formula is C9H9BrClNO and has a molecular weight of 262.53 .


Synthesis Analysis

The synthesis of 2-bromo-N-(4-chlorophenyl)propanamide and similar compounds has been reported in the literature . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .


Molecular Structure Analysis

The molecular structure of 2-bromo-N-(4-chlorophenyl)propanamide has been analyzed using various techniques . There is a twist between the mean plane of the amide group and the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-bromo-N-(4-chlorophenyl)propanamide include its molecular formula C9H9BrClNO and a molecular weight of 262.53 .

Scientific Research Applications

Synthesis and Molecular Structure

The synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, a related compound, has been analyzed through NMR, FT-IR spectroscopies, high-resolution mass-spectrometry, and single crystal X-ray diffraction. This compound has been demonstrated to be an efficient fluorescent ATRP initiator in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).

Antimicrobial and Antimycotic Properties

Arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment, which are structurally similar to 2-bromo-N-(4-chlorophenyl)propanamide, have been synthesized and tested for their antibacterial and antifungal activities. The compounds showed promising results against various microbial strains (Baranovskyi et al., 2018).

Nonlinear Optical Properties

N-(2-Chlorophenyl)-(1-Propanamide), a compound similar to 2-bromo-N-(4-chlorophenyl)propanamide, has been studied for its potential in nonlinear optical applications. Its crystals were grown and characterized, showing transparency and suitable dimensions for optical applications (Prabhu & Rao, 2000); (Prabhu et al., 2001).

Dielectric and Optical Properties

N-(2 chlorophenyl)-(1-propanamide) has been investigated for its structural, dielectric, and optical properties. These studies are crucial for understanding the material's suitability in various technological applications (Srinivasan et al., 2006).

Electronic and Non-Linear Optical (NLO) Properties

Related compounds, such as 2-bromo-4-chlorophenyl-2-bromobutanoate, have been synthesized and analyzed for their electronic and NLO properties, providing insights into the potential applications of similar compounds in electronic devices (Nazeer et al., 2020).

properties

IUPAC Name

2-bromo-N-(4-chlorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNYBWXZHGUNNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50506481
Record name 2-Bromo-N-(4-chlorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(4-chlorophenyl)propanamide

CAS RN

77112-25-5
Record name 2-Bromo-N-(4-chlorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-chloroaniline (400 mg, 3.13 mmol) in anhydrous dichloromethane at room temperature under N2 was added slowly 2-bromopropanoyl chloride (474 μL, 4.7 mmol). The reaction mixture was stirred at room temperature for 2 h and then diluted with water (50 mL) and extracted with ethyl acetate (3×50 mL). The organic extracts were combined, washed with brine, dried over anhydrous MgSO4 and concentrated in vacuo to give 2-bromo-N-(4-chlorophenyl)propanamide, which was used without further purifications.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
474 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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